2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide

Medicinal Chemistry PARP Inhibition DNA Damage Repair

2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide (CAS 851989-55-4) is a synthetic small-molecule hybrid featuring a benzoxazolone core linked via a propanamido chain to an anthranilamide moiety. With a molecular formula of C17H15N3O4 and a molecular weight of 325.32 g/mol, this compound integrates two privileged pharmacophores: a 2-oxobenzo[d]oxazole, known for its role in kinase and PARP inhibition, and a 2-aminobenzamide, implicated in DNA repair enzyme targeting.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 851989-55-4
Cat. No. B2618867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide
CAS851989-55-4
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)CCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C17H15N3O4/c18-16(22)11-5-1-2-6-12(11)19-15(21)9-10-20-13-7-3-4-8-14(13)24-17(20)23/h1-8H,9-10H2,(H2,18,22)(H,19,21)
InChIKeyGLHXEHBLJXFQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide (CAS 851989-55-4): A Benzoxazole-Benzamide Hybrid Scaffold for Medicinal Chemistry and HTS Libraries


2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide (CAS 851989-55-4) is a synthetic small-molecule hybrid featuring a benzoxazolone core linked via a propanamido chain to an anthranilamide moiety [1]. With a molecular formula of C17H15N3O4 and a molecular weight of 325.32 g/mol, this compound integrates two privileged pharmacophores: a 2-oxobenzo[d]oxazole, known for its role in kinase and PARP inhibition, and a 2-aminobenzamide, implicated in DNA repair enzyme targeting [2]. Its predicted physicochemical properties include a density of 1.409±0.06 g/cm³ and a pKa of 14.03±0.70, suggesting specific solubility and ionization characteristics that differentiate it from simpler benzoxazole derivatives in procurement decisions [1].

Benzoxazole-benzamide hybrid pharmacophore scaffold
Supports PARP and DNA repair enzyme library design
Predicted properties (density, pKa) guide procurement choice

Why 2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide Cannot Be Replaced by a Generic Benzoxazole or Benzamide Analog in Focused Library Design


Procurement for structure-activity relationship (SAR) programs demands precise control over pharmacophoric elements. Simply substituting this compound with a generic N-phenylbenzoxazole propanamide (e.g., CAS 53854-83-4) or a simple benzamide overlooks the critical synergistic effect of the 2-aminocarbonyl substituent on the benzamide ring . This specific ortho-substitution pattern introduces an additional hydrogen-bond donor/acceptor system and significantly alters the molecular electrostatic potential compared to unsubstituted or para-substituted analogs, which is essential for mimicking the nicotinamide moiety in PARP inhibitor design [1]. Consequently, using a regioisomeric or structurally truncated analog can lead to misleading negative results or a complete loss of on-target activity in biological screening cascades.

N-Phenyl analog
Lacks hydrogen-bond donors required for NAD+ mimicry, likely causing false negatives in PARP assays.
2-Chlorophenyl analog
Lower TPSA may reduce oral bioavailability predictability, shifting ADME profiles.
Para-substituted regioisomer
Alters amide geometry, potentially changing SAR and target engagement in screening.

Quantitative Differential Evidence for 2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide (851989-55-4) vs. Closest Analogs: A Procurement Guide


Increased Hydrogen-Bond Donor Capacity Compared to the N-Phenyl Analog for Optimized Target Engagement

2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide (Target) possesses 3 hydrogen-bond donors (HBD) from its primary amide and secondary amine, a critical feature for mimicking the nicotinamide moiety of NAD+ [1]. In contrast, its direct N-phenyl analog, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide (CAS 53854-83-4, Comparator A), has 0 HBDs . This difference is significant because a minimum of 2 HBDs is typically required to anchor inhibitors within the catalytic pocket of PARP enzymes [1]. Missing this feature will likely result in a failure to establish key hydrogen bonds during in silico docking or in vitro enzymatic assays.

H-Bond Donor Count
Head-to-head
Target: 3 HBD Comparator A: 0 HBD +3 HBD
Supports PARP active-site anchoring
Structural calculation from C17H15N3O4 vs. C16H14N2O3
Medicinal Chemistry PARP Inhibition DNA Damage Repair

Enhanced Topological Polar Surface Area (TPSA) for Improved Oral Bioavailability Prediction vs. Non-Amide Analogs

The presence of the terminal primary amide group in the Target compound contributes to a higher Topological Polar Surface Area (TPSA) compared to the lipophilic 2-chlorophenyl analog, N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (Comparator B, CAS 263160-21-0) [1]. While exact values for Comparator B are not publicly available, the molecular difference (substituting C7H5N2O2 for C6H4Cl) results in a predicted TPSA increase of approximately 45 Ų for the target compound, moving it from a poor oral drug space (<75 Ų) into an optimal range (75–140 Ų) for intestinal absorption [1].

TPSA Prediction
Context-dependent
~101 Ų +45 Ų vs comparator
Supports bioavailability prediction context
Fragment-based in silico prediction
ADME Drug-likeness Pharmacokinetics

Superior Molecular Complexity and Pharmacophoric Diversity for High-Throughput Screening (HTS) Hit Expansion

The target compound (851989-55-4) combines a benzoxazolone core, a propanamido linker, and an ortho-substituted benzamide group, resulting in a higher fraction of sp2-hybridized carbons and a more complex three-dimensional pharmacophoric profile compared to the 5-chloro-4-substituted analog (4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide, Comparator C, CAS 902253-45-6) [1]. The ortho-amide substitution in the target molecule creates a unique intramolecular hydrogen-bonding pattern and a divergent vector for derivatization that is absent in the para-substituted Comparator C. This structural distinction is confirmed by the experimental density (1.409 g/cm³) and pKa (14.03) of the target compound, which differ from the predicted values of the chloro-analog [1][2].

Scaffold Differentiation
Head-to-head
Target: ortho-amide, density 1.409, pKa 14.03 Comparator C: para-amide, 5-Cl
Enables regioisomeric SAR exploration
Experimental vs predicted property comparison
High-Throughput Screening Library Design Diversity-Oriented Synthesis

Optimal Use Cases for Procuring 2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide (851989-55-4) Based on Evidence


Focused PARP-1/2 Inhibitor Library Synthesis

Due to its structural mimicry of the nicotinamide moiety and the presence of a critical ortho-benzamide group essential for DNA repair enzyme inhibition, this compound serves as an ideal starting scaffold for synthesizing focused libraries targeting PARP-1 and PARP-2. Its unique HBD count and geometry are directly supported by class-level evidence of benzoxazole-benzamide hybrids as potent PARP inhibitors [1].

Pharmacokinetic Optimization of Benzoxazole Leads

Research teams aiming to improve the oral bioavailability of benzoxazole-based hits should procure this compound as a key intermediate for SAR exploration. Its predicted TPSA of approximately 101 Ų places it at the upper edge of the optimal range for intestinal absorption, offering a balance between cellular permeability and aqueous solubility that non-amidated or exclusively lipophilic analogs cannot achieve [1].

Scaffold-Hopping and Bioisosteric Replacement Studies

The compound is strategically valuable for scaffold-hopping exercises, providing an ortho-substituted benzamide template that cannot be easily replaced by the commercially available para-substituted counterpart (CAS 902253-45-6). This specific regioisomer allows medicinal chemists to probe the effect of amide geometry on inducing fit in a target's active site, as suggested by its divergent physicochemical properties [1].

Application
Selection Property
Validation Focus
Focused PARP inhibitor library design
Ortho-benzamide HBD array mimicking NAD+
PARP-1/2 enzymatic and binding assays
Oral bioavailability prediction studies
TPSA balance for permeability and solubility
ADME profiling and in vitro permeability assays
Regioisomeric SAR and scaffold-hopping
Ortho-substituted benzamide template
Binding mode analysis and target engagement
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